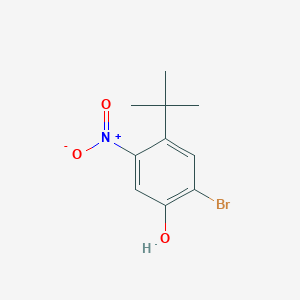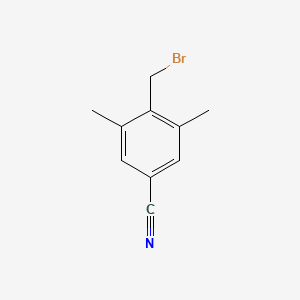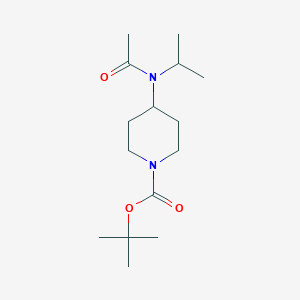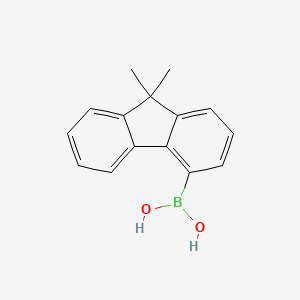
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid
描述
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is an organic compound with the molecular formula C15H15BO2. It is a boronic acid derivative of fluorene, characterized by the presence of a boronic acid group attached to the 4-position of the 9,9-dimethylfluorene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid typically involves the following steps:
Bromination of 9,9-Dimethylfluorene: The starting material, 9,9-dimethylfluorene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation and Borylation: The brominated intermediate is then subjected to lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures. The resulting organolithium compound is subsequently treated with a boron source, such as trimethyl borate (B(OCH3)3), to introduce the boronic acid group.
Hydrolysis: The final step involves hydrolysis of the boronate ester intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient bromination and lithiation techniques, as well as effective purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the coupling of this compound with aryl or vinyl halides to form biaryl or styrene derivatives. Common reagents include palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3).
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Esterification: this compound can react with alcohols to form boronate esters in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, potassium carbonate, aryl or vinyl halides, and solvents such as toluene or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Esterification: Alcohols, dicyclohexylcarbodiimide, and solvents such as dichloromethane (DCM).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
科学研究应用
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Chemical Biology: this compound is employed in the design of molecular probes and sensors for detecting biologically relevant molecules.
作用机制
The mechanism of action of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions and form stable carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The electronic properties of the fluorene moiety also play a crucial role in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
(9,9-Dimethyl-9H-fluoren-7-yl)boronic acid: Similar structure but with the boronic acid group at the 7-position.
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid: Similar structure but with octyl groups instead of methyl groups.
Uniqueness
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position, which influences its reactivity and electronic properties. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 7-position counterparts.
属性
IUPAC Name |
(9,9-dimethylfluoren-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZGQXLXXMGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)
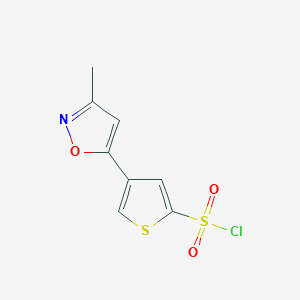
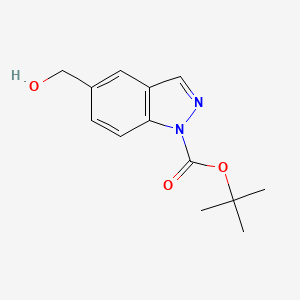
![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)
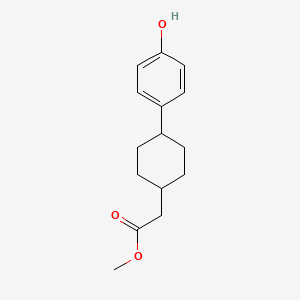
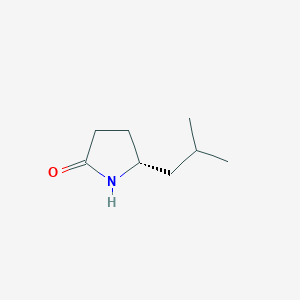
![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)
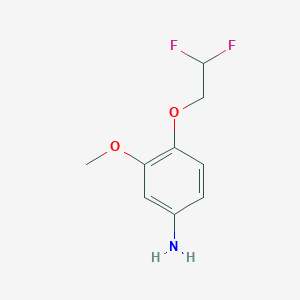
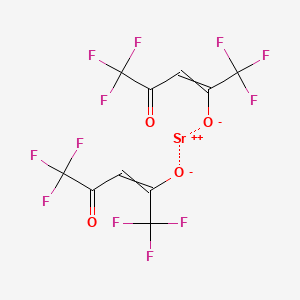
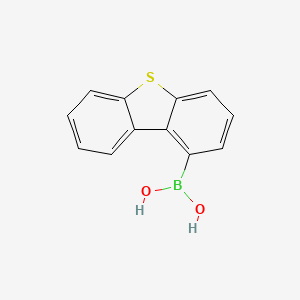
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
